L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-
Brand Name: Vulcanchem
CAS No.: 14510-10-2
VCID: VC20995581
InChI: InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11-12,16H,7-8H2,1H3,(H,14,15)(H,17,18)/t11-,12?/m0/s1
SMILES: CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol

L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-

CAS No.: 14510-10-2

Cat. No.: VC20995581

Molecular Formula: C13H17NO4S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- - 14510-10-2

Specification

CAS No. 14510-10-2
Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
IUPAC Name (2R)-2-acetamido-3-(2-hydroxy-2-phenylethyl)sulfanylpropanoic acid
Standard InChI InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11-12,16H,7-8H2,1H3,(H,14,15)(H,17,18)/t11-,12?/m0/s1
Standard InChI Key BHIBBNPGNZPUFZ-PXYINDEMSA-N
Isomeric SMILES CC(=O)N[C@@H](CSCC(C1=CC=CC=C1)O)C(=O)O
SMILES CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O
Canonical SMILES CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O

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